molecular formula C11H15NO3 B112942 (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid CAS No. 72155-50-1

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Cat. No.: B112942
CAS No.: 72155-50-1
M. Wt: 209.24 g/mol
InChI Key: JAJQQUQHMLWDFB-UWVGGRQHSA-N
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Description

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid typically involves stereoselective aldol reactions. One common method includes the use of aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity . These reactions often require specific conditions such as the presence of divalent metal ions (e.g., Zn²⁺) or pyridoxal phosphate (PLP) as cofactors.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using genetically engineered microorganisms. These processes are designed to optimize yield and stereoselectivity, making use of advanced techniques in metabolic engineering and fermentation .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted amino acids .

Scientific Research Applications

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain aminotransferases by forming stable complexes with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

    (3S,4S)-3-Hydroxy-4-methylhexanoic acid: Another chiral amino acid derivative with similar stereochemistry.

    (2S,3S,4S)-2-Carboxy-4-1-methyl-5®-carboxyl-l(Z)-3(E)-hexadienyl pyrrolidine-3-acetic acid: Known for its neurotoxic properties.

Properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQQUQHMLWDFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472170
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-50-1
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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